Research indicates that Guanofuracin exhibits sensitivity to pH levels. Its antibacterial activity is heightened in alkaline conditions and diminished in acidic environments. [] This inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] Furthermore, autoclaving Guanofuracin at 121°C for 20 minutes leads to partial destruction of the compound, approximately 60%. [] Interestingly, Listeria monocytogenes cultures demonstrate an ability to inactivate Guanofuracin, primarily due to the pH alteration of the culture medium. []
One study observed an antagonistic effect between Guanofuracin and nalidixic acid against Proteus-Providence group bacteria. [] The study suggests that Guanofuracin might interfere with the cellular elongation process in these bacteria, which is typically disrupted by nalidixic acid's inhibition of binary fission. []
Guanofuracin was developed from the nitrofuran class of compounds, which were originally synthesized in the mid-20th century. These compounds were created to enhance the efficacy against resistant bacterial strains and to provide alternatives to existing antibiotics. The specific synthesis details and historical context surrounding Guanofuracin’s development are less documented than those of other antibiotics but indicate a strategic response to rising antibiotic resistance.
Guanofuracin is classified as an antimicrobial agent, specifically within the nitrofuran derivatives. It is used in both human and veterinary medicine for treating infections, particularly in cases where other antibiotics have failed or are contraindicated.
The synthesis of Guanofuracin typically involves several key steps that include the functionalization of furan rings and the introduction of guanidine groups. A common method involves the reaction between 5-nitrofuraldehyde and guanidine under acidic conditions, leading to the formation of Guanofuracin.
Guanofuracin has a complex molecular structure characterized by a furan ring with nitro and guanidine substituents. The molecular formula is typically represented as CHNO.
Guanofuracin undergoes various chemical reactions that can affect its antibacterial properties. Key reactions include:
The stability of Guanofuracin can be influenced by pH levels and temperature, which are critical factors during storage and application in clinical settings.
Guanofuracin exerts its antimicrobial effects primarily through interference with bacterial DNA synthesis. It acts by forming reactive intermediates that damage bacterial nucleic acids, ultimately leading to cell death.
Guanofuracin is primarily used in clinical settings for treating bacterial infections, particularly those caused by resistant strains. Its applications extend beyond human medicine into veterinary practices where it is employed to treat infections in livestock and pets.
In addition to its therapeutic uses, research continues into potential new applications of Guanofuracin in combination therapies aimed at enhancing the efficacy of existing antibiotics against resistant bacteria.
Guanofuracin emerged from mid-20th-century efforts to develop synthetic antimicrobial nitrofuran derivatives. Its systematic IUPAC name, 2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride, reflects its core chemical architecture. The compound is cataloged under CAS registry number 946-48-5 and is alternatively designated as furaguanidin or furaguanidin hydrochloride/monosulfate, indicating its common salt forms. Early research identified its selective bacteriostatic properties, particularly against Gram-positive pathogens, leading to its primary application in microbiological enrichment media rather than systemic human therapeutics. Unlike the antihypertensive agent guanfacine (CAS 29110-47-2), guanofuracin’s nomenclature emphasizes its furan ring and guanidine linkage, underscoring its distinct functional role [2] [9].
Guanofuracin belongs to the nitrofuran class of synthetic antimicrobials, characterized by a nitro group (-NO₂) appended to a furan heterocycle. Its molecular formula is C₆H₈ClN₅O₃, with a molecular weight of 233.61 g/mol. Structural analysis reveals three key domains:
Table 1: Atomic Properties of Guanofuracin
Property | Value |
---|---|
Molecular Formula | C₆H₈ClN₅O₃ |
Molecular Weight | 233.61 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Canonical SMILES | C1=C(OC(=C1)N+[O-])C=NN=C(N)N.Cl |
Isomeric SMILES | C1=C(OC(=C1)N+[O-])/C=N/N=C(N)N.Cl |
The presence of both proton donor (guanidine NH groups) and acceptor sites (furan oxygen, nitro group) facilitates interactions with biological macromolecules. Its hydrochloride salt form improves stability and water solubility, critical for laboratory applications. Infrared and NMR analyses confirm the conjugated system linking the nitrofuran and guanidine moieties via an azomethine (C=N) bridge, which is essential for electronic delocalization and antimicrobial activity [2] [7].
Guanofuracin occupies a specialized niche within nitrofuran therapeutics, differing structurally and functionally from both classical nitrofurans and guanidine-containing pharmaceuticals:
Table 2: Comparative Analysis of Nitrofuran Derivatives
Compound | Primary Application | Core Structure | Spectrum of Activity |
---|---|---|---|
Guanofuracin | Microbiological enrichment | Nitrofuran + guanidine hydrazone | Listeria monocytogenes |
Nitrofurazone | Topical antibacterial | Nitrofuran + semicarbazide | Broad-spectrum |
Furazolidone | Veterinary enteric infections | Nitrofuran + 3-amino-2-oxazolidinone | Salmonella, E. coli |
Nitrofurantoin | Urinary tract infections | Nitrofuran + hydantoin | Uropathogens |
Taxonomic Distinctions:
Functional Mechanisms:Upon cellular uptake, microbial nitroreductases reduce guanofuracin’s nitro group (-NO₂) to reactive intermediates (nitroso, hydroxylamine). These species:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7